1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine

Solid-state chemistry Process chemistry Reagent handling

Researchers targeting CRTH2/DP2 receptors require precise regioisomeric control. Using non-specific phenylhydrazines leads to failed cyclization and wasted resources. This compound provides the exact 4-fluoro-2-(methylsulfonyl) substitution pattern essential for target engagement. • Mp 117-120°C ensures reliable handling as a free-flowing powder • pKa 3.82±0.27 enables controlled reactivity in Fischer indole and pyrazole syntheses • Density 1.437 g/cm³ optimizes reactor volume efficiency for scale-up

Molecular Formula C7H9FN2O2S
Molecular Weight 204.22 g/mol
CAS No. 914637-59-5
Cat. No. B1328619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine
CAS914637-59-5
Molecular FormulaC7H9FN2O2S
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=CC(=C1)F)NN
InChIInChI=1S/C7H9FN2O2S/c1-13(11,12)7-4-5(8)2-3-6(7)10-9/h2-4,10H,9H2,1H3
InChIKeyWQKYCFAHQGLJTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine Overview


1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine (CAS 914637-59-5) is a specialized aryl hydrazine building block with the molecular formula C7H9FN2O2S and a molecular weight of 204.22 g/mol . Its structure uniquely combines a reactive hydrazine group with both a fluorine atom and a methylsulfonyl moiety on the phenyl ring. This configuration dictates its specific physicochemical properties, including a melting point range of 117-120°C and a predicted pKa of 3.82±0.27 , and underlies its use as an intermediate in medicinal chemistry, particularly in projects targeting inflammatory diseases and cancer .

Uniqueness of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine


While other substituted phenylhydrazines like 4-(methylsulfonyl)phenylhydrazine (CAS 877-66-7) or 2-(methylsulfonyl)phenylhydrazine (CAS 704-42-7) exist, they are not interchangeable with 1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine. The specific ortho-methylsulfonyl and para-fluoro substitution pattern on the phenyl ring directly impacts both the compound's physical state and its electronic properties, which are critical for downstream synthetic transformations. As evidenced by the comparative data below , , , this specific analogue exhibits a unique melting point, pKa, and density that influence its handling, reactivity, and the final properties of any synthesized molecule. Using a different isomer or a compound lacking either the fluorine or the methylsulfonyl group would fundamentally alter the reaction pathway and product characteristics.

1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine vs. Analogues


Melting Point and Handling Stability

1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine is a solid with a melting point of 117-120°C , providing superior handling and storage stability compared to low-melting analogues like 4-fluorophenylhydrazine (mp 36.8°C) or 2-(methylsulfonyl)phenylhydrazine (mp 80-81°C) [1]. This higher melting point can simplify purification by recrystallization and reduces the risk of degradation or decomposition during storage and transportation.

Solid-state chemistry Process chemistry Reagent handling

pKa: Basicity & Reactivity

The predicted acid dissociation constant (pKa) for 1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine is 3.82±0.27 , which is lower than that of 4-fluorophenylhydrazine (pKa 5.24±0.20) and closer to that of 2-(methylsulfonyl)phenylhydrazine (pKa 3.78±0.10) . The lower pKa relative to the non-sulfonyl analogue indicates a stronger acid and a correspondingly weaker nucleophile. This difference in basicity directly influences reaction rates and yields in condensations, cyclizations, and other reactions where the hydrazine acts as a nucleophile.

Organic synthesis Reaction design Medicinal chemistry

Density: Process Scale-Up Advantages

The predicted density of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine is 1.437±0.06 g/cm³ . This is notably higher than that of 4-(methylsulfonyl)phenylhydrazine (1.351 g/cm³) and 4-fluorophenylhydrazine (1.257 g/cm³) . For process chemists and engineers, density is a crucial factor in reactor loading calculations, inventory management, and shipping logistics. A higher density means a given mass occupies less volume, which can translate to reduced storage space and more efficient use of reaction vessel capacity.

Process chemistry Scale-up Chemical engineering

CRTH2 Antagonist Synthetic Utility

The specific 4-fluoro-2-(methylsulfonyl)phenyl motif is a key structural feature in the synthesis of CRTH2 (DP2) receptor antagonists, a class of compounds under investigation for allergic inflammatory diseases like asthma . The core 4-fluoro-2-(methylsulfonyl)aniline precursor is explicitly used to synthesize these antagonists , [1]. 1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine provides a direct synthetic entry point to this pharmacophore, offering a strategic advantage over using isomers like 2-fluoro-4-(methylsulfonyl)phenylhydrazine or other analogues, which would not generate the required regioisomer and would lead to different, and likely inactive, biological outcomes .

Medicinal chemistry GPCR antagonists Inflammation

Applications of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine


CRTH2 Antagonist Synthesis

This compound is ideally suited for medicinal chemistry programs focused on CRTH2/DP2 receptor antagonists. The 4-fluoro-2-(methylsulfonyl)phenyl motif is a validated core for this target class , [1]. The specific substitution pattern of the hydrazine ensures the correct regioisomer is produced in subsequent cyclization or condensation reactions, which is critical for target engagement. The high melting point (117-120°C) also facilitates the purification of these early-stage drug candidates.

Process Scale-Up with Predictable Properties

For process chemists scaling up synthetic routes, the well-defined solid-state properties of this compound offer distinct advantages. Its melting point (117-120°C) allows for reliable handling as a free-flowing powder, unlike low-melting or liquid analogues. The higher density (1.437 g/cm³) compared to related intermediates can lead to more efficient use of reactor volume and reduced storage footprint. These properties contribute to a more robust and predictable large-scale process.

Heterocycle and Hydrazone Synthesis

As a substituted phenylhydrazine, this compound is a versatile reagent for constructing nitrogen-containing heterocycles and hydrazones. Its distinct pKa (3.82±0.27) and the presence of both electron-withdrawing groups (fluorine and methylsulfonyl) modulate its nucleophilicity. This allows for greater control in reactions like Fischer indole synthesis or pyrazole formation, where the reaction rate and selectivity are dependent on the hydrazine's electronic nature. This provides a unique reactivity profile compared to less-substituted or differently-substituted analogues , .

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